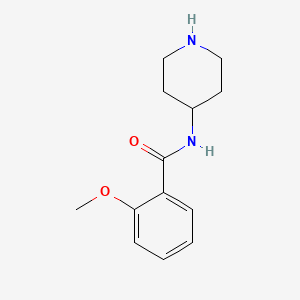
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone, also known as A-366, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a role in gene transcription and have been implicated in cancer cell growth and survival.
Mecanismo De Acción
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone works by binding to the BET proteins, which are involved in gene transcription. By inhibiting the activity of these proteins, this compound can prevent the expression of genes that are important for cancer cell growth and survival. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone is its selectivity for cancer cells, which minimizes toxicity to normal cells. It has also been shown to have a potent anti-cancer effect, making it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-(2-Aminophenoxy)-1-piperidin-1-ylethanone. One area of interest is the development of more potent and selective BET inhibitors, which may have even greater anti-cancer activity. Another area of interest is the study of this compound in combination with other anti-cancer drugs, which may have synergistic effects. Finally, the study of this compound in animal models of cancer may provide further insight into its potential use in cancer treatment.
Métodos De Síntesis
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several reactions, including the formation of an amide bond and the introduction of a piperidine ring. The final product is a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Aminophenoxy)-1-piperidin-1-ylethanone has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in combination with other anti-cancer drugs, such as paclitaxel and cisplatin.
Propiedades
IUPAC Name |
2-(2-aminophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-6-2-3-7-12(11)17-10-13(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFDLDFTBLPSMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)
![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)

![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
![4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)


![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
